molecular formula C14H15BrN2O2 B5863248 ethyl (2E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoprop-2-enoate

ethyl (2E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoprop-2-enoate

Cat. No.: B5863248
M. Wt: 323.18 g/mol
InChI Key: DIIXLCGWOWLBKF-YRNVUSSQSA-N
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Description

Ethyl (2E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoprop-2-enoate is an organic compound that belongs to the class of cyanoacrylates. These compounds are known for their applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of functional groups such as bromine, dimethylamino, and cyano makes this compound versatile for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoprop-2-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-(dimethylamino)benzaldehyde and ethyl cyanoacetate.

    Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 3-bromo-4-(dimethylamino)benzaldehyde and ethyl cyanoacetate in the presence of a base such as piperidine or pyridine.

    Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoprop-2-enoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The dimethylamino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., THF, ethanol).

    Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., water, acetic acid).

Major Products

    Substitution: Products with substituted nucleophiles at the bromine position.

    Reduction: Amines derived from the reduction of the cyano group.

    Oxidation: Nitro compounds derived from the oxidation of the dimethylamino group.

Scientific Research Applications

Ethyl (2E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoprop-2-enoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoprop-2-enoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups allows it to participate in various biochemical pathways, leading to its desired effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacetate: A simpler analog without the bromine and dimethylamino groups.

    3-Bromo-4-(dimethylamino)benzaldehyde: A precursor in the synthesis of the target compound.

    Cyanoacrylates: A broader class of compounds with similar structural features.

Properties

IUPAC Name

ethyl (E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-4-19-14(18)11(9-16)7-10-5-6-13(17(2)3)12(15)8-10/h5-8H,4H2,1-3H3/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIXLCGWOWLBKF-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)N(C)C)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=C(C=C1)N(C)C)Br)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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